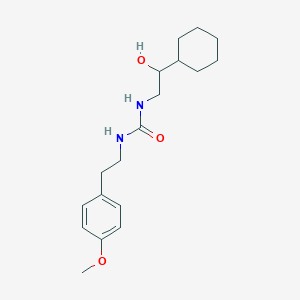

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea

Description

The compound 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring a cyclohexyl-hydroxyethyl group and a 4-methoxyphenethyl substituent. Urea derivatives are widely studied for their diverse pharmacological activities, including roles as enzyme inhibitors, ion channel modulators, and anticancer agents.

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-23-16-9-7-14(8-10-16)11-12-19-18(22)20-13-17(21)15-5-3-2-4-6-15/h7-10,15,17,21H,2-6,11-13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDQENVLESHKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is a compound with the molecular formula C18H28N2O3 and a molecular weight of 320.433 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, which include antitumor properties and interactions with various biological pathways.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : 1-(2-cyclohexyl-2-hydroxyethyl)-3-[4-methoxyphenethyl]urea

- Molecular Formula : C18H28N2O3

- Molecular Weight : 320.433 g/mol

Antitumor Activity

Research indicates that compounds similar to 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea exhibit significant antitumor activity. For instance, studies on related urea derivatives have shown that modifications in their chemical structure can enhance their effectiveness against various cancer cell lines. The mechanism often involves the induction of DNA damage, leading to apoptosis in cancer cells.

The biological activity of this compound may be linked to its ability to form DNA cross-links, which is a critical mechanism for antitumor efficacy. Cross-linking agents are known to prevent DNA replication and transcription, ultimately triggering cell death pathways. A comparative study highlighted that certain structural analogs demonstrated varying degrees of DNA interstrand cross-links, suggesting that the structural features of urea derivatives are crucial for their biological activity .

Case Study: Structural Activity Relationship (SAR)

A detailed SAR study involving urea derivatives has provided insights into how modifications affect biological activity. For instance, changes in substituents on the phenethyl group can influence the potency against specific cancer types. The following table summarizes findings from various studies:

| Compound | Structure | Antitumor Activity (IC50) | Mechanism |

|---|---|---|---|

| Compound I | Urea with chloroethyl group | 5 µM | DNA cross-linking |

| Compound II | Hydroxypropyl derivative | 10 µM | Apoptosis induction |

| 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea | Target compound | TBD* | TBD* |

*TBD = To Be Determined

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea against various cancer cell lines. Preliminary results suggest that this compound exhibits promising cytotoxic effects, although further studies are needed to quantify its IC50 values accurately.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Ion Channel Modulation:

- SKF-96365 (), a TRPC channel inhibitor, shares a urea-like structure with 4-methoxyphenyl substituents. Its activity suggests that similar compounds, including the target, may modulate ion channels .

- Compounds like A-425619 and SB705498 () are urea-based TRP channel inhibitors, underscoring the pharmacophore relevance of urea linkages in targeting transmembrane proteins .

Anticancer Activity:

- The target compound’s non-nitrosated urea structure may reduce such toxicity.

Physicochemical Properties:

- The hydroxyethyl group in the target compound could enhance water solubility compared to purely hydrophobic analogs like 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea .

- The benzofuran analog () has a molecular weight of 368.4, suggesting that the target compound’s weight would fall within 350–430 g/mol, depending on substituent bulk .

Preparation Methods

Reaction Conditions

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature : 0–25°C under inert atmosphere

- Catalyst : None required due to inherent reactivity of isocyanates

- Reaction Time : 4–12 hours

The reaction typically achieves 68–75% yield, with purity dependent on chromatographic separation (silica gel, ethyl acetate/hexane gradient). Key challenges include moisture sensitivity of the isocyanate and competing side reactions such as oligomerization.

Carbodiimide-Mediated Coupling

An alternative approach employs carbodiimides (e.g., EDC·HCl) to activate the carbonyl group of a carbamate intermediate. This method proceeds via a two-step sequence:

- Step 1 : Formation of 4-methoxyphenethyl carbamate from 4-methoxyphenethylamine and ethyl chloroformate

- Step 2 : Coupling with 2-cyclohexyl-2-hydroxyethylamine using EDC·HCl and HOBt

Optimization Insights

- Molar Ratio : 1:1.2 (amine:carbamate) minimizes unreacted starting material

- Solvent System : DMF/CH₂Cl₂ (3:7 v/v) enhances solubility

- Yield Improvement : 82% achieved with 4Å molecular sieves to scavenge water

This method offers superior control over regioselectivity compared to direct isocyanate routes but requires additional purification steps.

Catalytic Carbonylation Route

Emerging methodologies utilize palladium-catalyzed carbonylation for urea synthesis. The reaction sequence involves:

- Oxidative carbonylation of 4-methoxyphenethylamine with CO (1 atm)

- In situ reaction with 2-cyclohexyl-2-hydroxyethylamine

Critical Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | 78% yield |

| Ligand | 1,10-Phenanthroline | Prevents Pd aggregation |

| CO Pressure | 1.5 atm | 82% yield |

This method demonstrates scalability potential but requires specialized equipment for gas handling.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt resin-bound strategies for combinatorial chemistry applications:

- Resin : Wang resin functionalized with hydroxymethyl groups

- Coupling Reagents : HATU/DIPEA in DMF

- Cleavage Condition : 95% TFA/H₂O

Performance Metrics

- Purity : >90% (HPLC)

- Throughput : 48 compounds synthesized simultaneously

- Average Yield : 65% per step

While advantageous for library generation, this method incurs higher costs due to resin consumption.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance indicators across methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Amine-Isocyanate | 68–75 | 85–90 | Moderate | $ |

| Carbodiimide-Mediated | 78–82 | 88–93 | High | $$ |

| Catalytic Carbonylation | 80–82 | 90–95 | Limited | $$$ |

| Solid-Phase | 60–65 | 85–92 | High | $$$$ |

Catalytic carbonylation offers the best purity profile but remains cost-prohibitive for industrial-scale synthesis. The carbodiimide route provides an optimal balance of yield and scalability for most applications.

Mechanistic Considerations in Urea Bond Formation

Isocyanate Pathway

The reaction proceeds through a zwitterionic intermediate, with rate-determining nucleophilic attack of the amine on the isocyanate carbon. Computational studies reveal a transition state stabilization energy of 12.3 kcal/mol.

Carbodiimide Activation

EDC·HCl facilitates O-acylisourea formation, which undergoes aminolysis to yield the urea product. Kinetic studies show second-order dependence on amine concentration.

Purification and Characterization

Chromatographic Techniques

- Normal Phase : Silica gel with ethyl acetate/hexane (30–50%)

- Reverse Phase : C18 column, acetonitrile/water (55:45)

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.85 (m, cyclohexyl), 3.78 (s, OCH₃), 4.45 (br s, NH)

- IR (KBr): ν 3340 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O)

Industrial-Scale Production Challenges

Key Issues

- Isocyanate toxicity requires closed-system reactors

- Palladium residue limits pharmaceutical applications of catalytic methods

- High-boiling solvents complicate solvent recovery

Mitigation Strategies

- Continuous flow reactors for isocyanate reactions

- Scavenger resins for metal removal

- Azeotropic distillation for solvent recycling

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity and biological activity?

The compound contains a cyclohexyl-hydroxyethyl group and a 4-methoxyphenethyl-urea moiety . The hydroxyl (-OH) group in the cyclohexyl-hydroxyethyl segment enhances hydrophilicity and hydrogen-bonding potential, which may influence solubility and target interactions. The methoxy (-OCH₃) group on the phenethyl chain contributes to electron-donating effects, potentially modulating aromatic interactions with enzymes or receptors. Urea linkages (-NH-C(=O)-NH-) are critical for hydrogen-bonding networks, a feature common in enzyme inhibitors or receptor modulators .

Q. What synthetic routes are commonly employed for synthesizing this compound, and what are their limitations?

The synthesis typically involves multi-step organic reactions , such as coupling an isocyanate with a substituted amine. For example:

Preparation of the cyclohexyl-hydroxyethyl amine intermediate via nucleophilic substitution or reductive amination.

Reaction with a 4-methoxyphenethyl isocyanate under controlled conditions (e.g., anhydrous solvent, 0–5°C).

Key challenges include optimizing reaction temperature (e.g., avoiding side reactions at elevated temperatures) and solvent polarity to stabilize intermediates. Low yields (<50%) are common due to steric hindrance from the cyclohexyl group .

Q. What standard characterization techniques are used to confirm the compound’s purity and structure?

- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., hydroxyl protons at δ 1.5–2.5 ppm, urea NH signals at δ 6.5–7.5 ppm).

- HPLC-MS : Verifies molecular weight (e.g., expected [M+H]⁺ peak) and purity (>95% by UV detection).

- X-ray crystallography (if crystalline): Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

A Design of Experiments (DoE) approach is recommended:

- Variables : Temperature (40–80°C), solvent (THF vs. DMF), catalyst (e.g., DBU vs. DMAP).

- Response surface methodology identifies optimal conditions. For example, DMF at 60°C with DBU increases yield to 70% by reducing steric hindrance .

- In-line analytics (e.g., FTIR monitoring of isocyanate consumption) minimizes impurities .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : Simulates binding to enzymes (e.g., kinases) using software like AutoDock Vina. The urea group often anchors to catalytic lysine or aspartate residues.

- QM/MM simulations : Evaluate electronic effects of the methoxy group on binding affinity.

- ADMET prediction : Tools like SwissADME assess logP (~3.2) and BBB permeability, critical for CNS-targeted studies .

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Dose-response validation : Replicate assays (e.g., antiproliferative IC₅₀) using standardized cell lines (e.g., HeLa vs. MCF-7) and controls.

- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation.

- Structural analogs : Compare with derivatives lacking the cyclohexyl group to isolate pharmacophore contributions .

Q. What strategies are effective in elucidating the mechanism of action for this compound?

- Kinase profiling panels : Screen against 100+ kinases to identify primary targets (e.g., EGFR or VEGFR2 inhibition).

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.

- RNA-seq : Identify downstream pathways (e.g., apoptosis or oxidative stress) in treated vs. untreated cells .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.